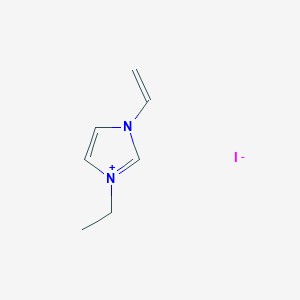![molecular formula C15H28N4O2S B15156676 N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Biotinamido)pentylamine is a versatile biotinylated linker that can be incorporated into chemical tools via its terminal amino group. This compound is often used in biotinylation processes, which involve attaching biotin to proteins and other molecules to facilitate their detection, purification, and study in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biotinamido)pentylamine typically involves the reaction of biotin with a pentylamine derivative. One common method includes dissolving biotin in a suitable solvent, such as dimethyl sulfoxide (DMSO), and reacting it with a pentylamine derivative in the presence of a coupling agent like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
Industrial production of 5-(Biotinamido)pentylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Biotinamido)pentylamine undergoes various chemical reactions, including:
Substitution Reactions: The terminal amino group can participate in nucleophilic substitution reactions.
Conjugation Reactions: It can form covalent bonds with other molecules, such as proteins, through its biotin moiety.
Common Reagents and Conditions
Common reagents used in reactions involving 5-(Biotinamido)pentylamine include EDC, NHS, and DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the specific requirements of the reaction .
Major Products Formed
The major products formed from reactions involving 5-(Biotinamido)pentylamine are biotinylated derivatives, which can be used in various biochemical applications .
Applications De Recherche Scientifique
5-(Biotinamido)pentylamine has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Used in the production of biotinylated products for research and commercial purposes
Mécanisme D'action
The mechanism of action of 5-(Biotinamido)pentylamine involves its ability to form covalent bonds with target molecules through its terminal amino group. This allows it to act as a biotinylated linker, facilitating the attachment of biotin to various molecules. The biotin moiety can then interact with avidin or streptavidin, enabling the detection, purification, and study of the biotinylated molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Aminopentyl)biotinamide trifluoroacetate salt
- N-Biotinyl-ethylenediamine trifluoroacetate salt
- Biotin cadaverine TFA
Uniqueness
5-(Biotinamido)pentylamine is unique due to its specific structure, which includes a pentylamine linker that provides flexibility and stability in biotinylation reactions. This makes it particularly useful in applications where a stable and versatile biotinylated linker is required .
Propriétés
IUPAC Name |
N-(5-aminopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGGWGTGOLEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)

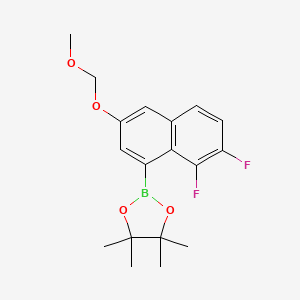
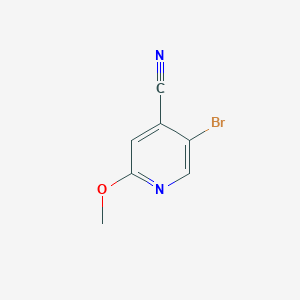
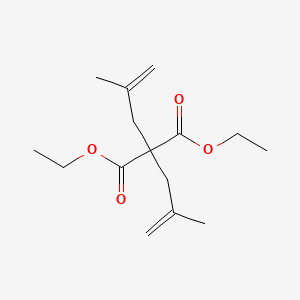
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)
![3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15156641.png)
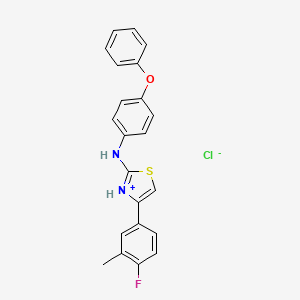
![(2S)-3-{3-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B15156667.png)
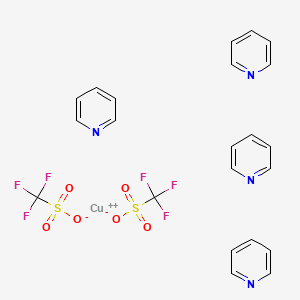
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
